N-(3,4-dimethoxybenzyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide
Description
N-(3,4-dimethoxybenzyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide is a synthetic organic compound characterized by its complex structure, which includes a benzyl group, a pyrazole ring, and a butanamide moiety
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-(3,5-dimethyl-4-nitropyrazol-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O5/c1-12-18(22(24)25)13(2)21(20-12)9-5-6-17(23)19-11-14-7-8-15(26-3)16(10-14)27-4/h7-8,10H,5-6,9,11H2,1-4H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKJFCQEVVIHCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)NCC2=CC(=C(C=C2)OC)OC)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with appropriate reagents under controlled conditions.
Attachment of the Benzyl Group: The 3,4-dimethoxybenzyl group is introduced via a nucleophilic substitution reaction, often using a benzyl halide derivative.
Formation of the Butanamide Moiety: The final step involves the coupling of the pyrazole derivative with a butanoyl chloride or similar reagent to form the butanamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.
Substitution: The benzyl and pyrazole rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3,4-dimethoxybenzyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies.
Industry: It can be utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxybenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide: Lacks the nitro group, which may affect its reactivity and biological activity.
N-(3,4-dimethoxybenzyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)pentanamide: Similar structure but with a longer carbon chain, potentially altering its physical and chemical properties.
Uniqueness
N-(3,4-dimethoxybenzyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide is unique due to the presence of both the nitro group and the specific arrangement of functional groups, which confer distinct reactivity and potential biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
